Cloroquina

Descripción general

Descripción

Se utiliza principalmente en el tratamiento de la caspa y la dermatitis seborreica leve a moderadamente grave del cuero cabelludo . La cloroquina tiene propiedades bacteriostáticas, fungistáticas y antiprotozoarias, lo que la hace efectiva contra una variedad de microorganismos, incluidos estreptococos, estafilococos, cándida, cándida albicans, shigella y tricomonas .

Aplicaciones Científicas De Investigación

La cloroquina tiene una amplia gama de aplicaciones de investigación científica:

Química: La this compound se utiliza como reactivo analítico en varios ensayos químicos.

Biología: Se utiliza para estudiar los efectos de los agentes antibacterianos y antifúngicos en diferentes microorganismos.

Medicina: La this compound se utiliza en el tratamiento de la caspa, la dermatitis seborreica y la diarrea infecciosa. .

Industria: La this compound se incorpora a champús y cremas por sus propiedades antimicrobianas.

Mecanismo De Acción

El mecanismo de acción de la cloroquina involucra sus propiedades bacteriostáticas, fungistáticas y antiprotozoarias. La this compound inhibe el crecimiento de organismos grampositivos y algunos gramnegativos al interferir con sus procesos celulares. Puede ralentizar la actividad mitótica en la epidermis, reduciendo la descamación excesiva asociada con la caspa o la dermatitis seborreica . La this compound también induce la reparación del ADN SOS en las bacterias, lo que sugiere que puede ser genotóxico para las células bacterianas .

Análisis Bioquímico

Biochemical Properties

Chloroxine has bacteriostatic, fungistatic, and antiprotozoal properties . It is effective against Streptococci, Staphylococci, Candida, Candida albicans, Shigella, and Trichomonads

Cellular Effects

Chloroxine’s primary cellular effect is its ability to inhibit the growth of gram-positive as well as some gram-negative organisms . It also shows some antifungal activity against certain dermatophytes and yeasts

Molecular Mechanism

It may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp . Chloroxine may also induce SOS-DNA repair in E. coli, suggesting it may be genotoxic to bacteria .

Métodos De Preparación

La cloroquina fue preparada por primera vez por A. Hebebrand en 1888 . La ruta sintética implica la cloración de 8-hidroxiquinolina para producir 5,7-dicloro-8-hidroxiquinolina. Las condiciones de reacción típicamente requieren el uso de gas cloro y un solvente adecuado, como ácido acético, bajo condiciones controladas de temperatura y presión . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con pasos adicionales para la purificación y el control de calidad para asegurar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

La cloroquina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar derivados de quinolina.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus derivados de amina correspondientes.

Sustitución: La this compound puede sufrir reacciones de sustitución nucleofílica, donde los átomos de cloro son reemplazados por otros nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina sustituidos .

Comparación Con Compuestos Similares

La cloroquina es similar a otros derivados de quinolina, como la this compound y la hidroxithis compound. es único en su uso específico para el tratamiento de la caspa y la dermatitis seborreica. Otros compuestos similares incluyen:

This compound: Utilizado principalmente como fármaco antimalárico.

Hidroxithis compound: Utilizado para tratar enfermedades autoinmunes como el lupus y la artritis reumatoide.

Amodiaquina: Otro fármaco antimalárico con una estructura similar.

La singularidad de la this compound radica en sus propiedades antibacterianas y antifúngicas específicas, lo que la hace adecuada para aplicaciones tópicas en dermatología .

Propiedades

IUPAC Name |

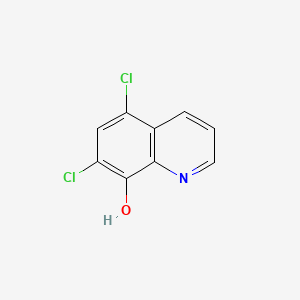

5,7-dichloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFKMLRRRCGAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022801 | |

| Record name | Chloroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chloroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.38e-01 g/L | |

| Record name | Chloroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Although the mechanism of action is not understood, chloroxine may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp. Chloroxine induces SOS-DNA repair in E. coli, so chloroxine may be genotoxic to bacteria. | |

| Record name | Chloroxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

773-76-2 | |

| Record name | Chloroxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroxine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloroxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chloroxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8BD50I8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179.5 °C | |

| Record name | Chloroxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known targets of chloroxine?

A1: Chloroxine has been shown to interact with several targets, including:

- Kappa-type opioid receptor (OPRK1): Chloroxine acts as an agonist of OPRK1, potentially contributing to its synergistic effect with carboplatin in chemo-resistant ovarian cancer cells. []

- Histamine receptor 2 (HRH2): Chloroxine blocks HRH2, suggesting a potential role in modulating gastric acid secretion. [, ]

- Cystathionine beta synthase (CBS): Chloroxine inhibits CBS enzymatic activity, highlighting its potential therapeutic role in CBS-related disorders. []

- PI3K/AKT/mTOR signaling pathway: Chloroxine has been shown to inhibit this pathway, contributing to its potential anti-cancer effects in pancreatic cancer. []

Q2: How does chloroxine interact with the kappa-type opioid receptor (OPRK1) and what are the downstream effects?

A2: While the exact binding mechanism remains to be elucidated, studies using OPRK1 agonists and antagonists suggest that chloroxine binds to and activates OPRK1. [] This activation, in combination with carboplatin, leads to increased cell death in chemo-resistant ovarian cancer cells. [] The specific downstream signaling pathways involved require further investigation.

Q3: How does the interaction of chloroxine with HRH2 differ from other HRH2 blockers?

A3: Traditional HRH2 blockers interact with both ends of the HRH2 binding site. [] In contrast, chloroxine appears to bind to only one end, engaging with either the D98/Y250 or T190/D186 region. [] This unique binding mode may contribute to its distinct pharmacological profile.

Q4: What is the molecular formula and weight of chloroxine?

A4: The molecular formula of chloroxine is C9H5Cl2NO, and its molecular weight is 214.04 g/mol.

Q5: Is there any spectroscopic data available for chloroxine?

A5: Yes, several studies have utilized spectroscopic techniques to characterize chloroxine and its interactions with biological targets. These techniques include:

- UV-Visible Spectroscopy: Used to study the interaction of chloroxine with silver nanoparticles [, ] and to develop analytical methods for its quantification. [, ]

- Fluorescence Spectroscopy: Employed to investigate the binding of chloroxine to proteins like human serum albumin (HSA) [] and hemoglobin. [] It has also been used for the development of sensitive analytical methods. [, ]

- Circular Dichroism Spectroscopy: Utilized to evaluate the impact of chloroxine on the secondary structure of proteins like hemoglobin [] and cytochrome c. []

Q6: How do structural modifications of chloroxine impact its activity?

A6: Studies on chloroxine analogs reveal key structural features for activity:

- 8-Hydroxyquinoline core: This structure is essential for the activity of chloroxine and its analogs. [, , ]

- Dihalogenation: Compounds with dihalogenation at the C5 and C7 positions of the 8-hydroxyquinoline ring, particularly chlorine, exhibit potent antifungal activity against Candida auris. [, ]

- Substitution at other positions: Minor modifications to the chloroxine structure can abolish its activity against Burkholderia thailandensis. [, ] This suggests a specific interaction with a target and highlights the importance of the specific substitution pattern for activity.

Q7: Are there any formulation strategies to improve chloroxine's stability, solubility, or bioavailability?

A7: Research highlights the use of nanoformulations to enhance chloroxine's properties:

- Nanocrystalline formulations: Nanocrystalline chloroxine displays broad-spectrum antimicrobial activity and improved skin tolerability in mice. []

- Chloroxine-conjugated silver nanoflowers: This formulation demonstrates promising antimicrobial activity and wound healing properties. []

Q8: What is the in vitro efficacy of chloroxine against various pathogens?

A8: Chloroxine exhibits in vitro activity against:

- Bacteria: Burkholderia thailandensis, Burkholderia pseudomallei, Staphylococcus aureus (including methicillin-resistant strains). [, , ]

- Fungi: Candida auris and other Candida species. [, , ]

Q9: What animal models have been used to study the efficacy of chloroxine?

A9:

- Mouse model of skin irritation: Used to assess the tolerability of nanocrystalline chloroxine. []

- Mouse model of cutaneous wound healing: Employed to evaluate the wound healing potential of chloroxine-conjugated silver nanoflowers. []

- Mouse model of ovarian cancer: Used to study the effect of chloroxine in combination with carboplatin on tumor growth. []

Q10: What are the known mechanisms of resistance to chloroxine?

A10: In Candida auris, resistance to clioquinol (a chloroxine analog) has been linked to mutations in:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.